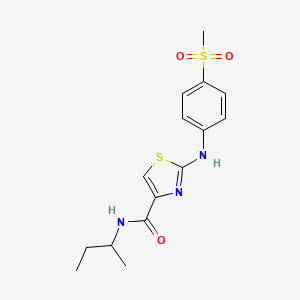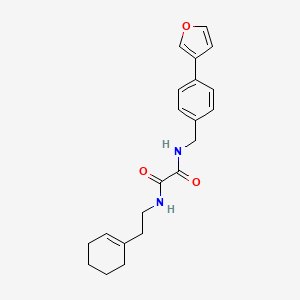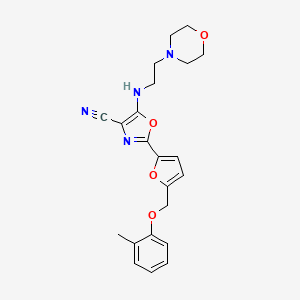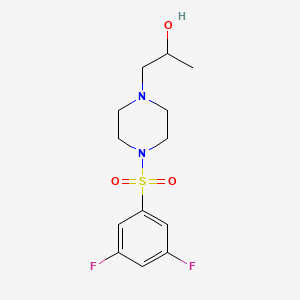
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic compound containing multiple functional groups, including a thiadiazole ring, an acetamido group, and a phenoxy group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom . The acetamido group (-NHCOCH3) and the phenoxy group (Ph-O-) would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms . The acetamido and phenoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like acetamido could make it more soluble in polar solvents .科学的研究の応用
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has been explored for its potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antitumor Activities
Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, similar in structure to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have shown significant in vitro antitumor activities. Specifically, these compounds demonstrated inhibitory effects against various human tumor cell lines, highlighting their potential as cytotoxic agents (Almasirad et al., 2016).
Antimicrobial and Surface Activities
The synthesis of heterocyclic compounds derived from 1,3,4-thiadiazol, which shares a structural relation to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been explored for antimicrobial and surface activities. These compounds' derivatives have shown potential as nonionic surface active agents (El-Sayed et al., 2015).
α-Glucosidase Inhibitory Activity
Research on 5-arylisoxazole-1,3,4-thiadiazole hybrids, structurally related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has identified compounds with potent α-glucosidase inhibitory activity. This activity is relevant in the context of type 2 diabetes treatment, offering a potential pathway for developing non-sugar-based inhibitors (Saeedi et al., 2020).
Antibacterial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been synthesized and evaluated for antibacterial and antiviral activities. These compounds have shown efficacy against various microbial and viral strains, indicating their potential as molecular templates for antiviral and antibacterial agent development (Tang et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPILCWGJPVRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


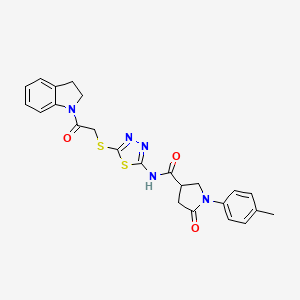

![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)

![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)

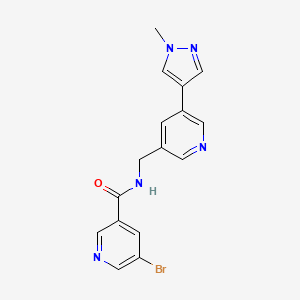
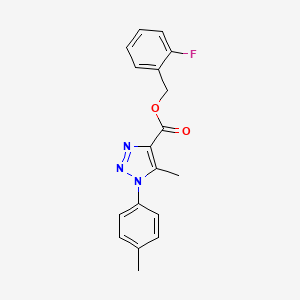
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)
